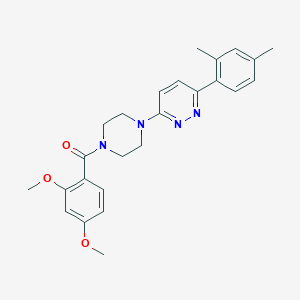

(2,4-Dimethoxyphenyl)(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,4-dimethoxyphenyl)-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-17-5-7-20(18(2)15-17)22-9-10-24(27-26-22)28-11-13-29(14-12-28)25(30)21-8-6-19(31-3)16-23(21)32-4/h5-10,15-16H,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCAXUFCIXXSHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,4-Dimethoxyphenyl)(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethoxyphenyl moiety linked to a piperazine ring, which is further connected to a pyridazinone structure. This unique arrangement is believed to contribute to its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of pyridazine and piperazine, including compounds similar to the one , exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key cancer-related pathways such as BRAF(V600E) and EGFR, which are crucial in various malignancies .

In vitro studies have demonstrated that certain piperazine derivatives can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects. The combination of these compounds with established chemotherapeutics like doxorubicin has been shown to enhance cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory and Analgesic Effects

Compounds containing piperazine and pyridazine rings have also been reported to possess anti-inflammatory properties. For example, a study evaluating the anti-inflammatory activity of similar compounds revealed significant inhibition of inflammatory mediators in cellular models . This suggests that the compound may be useful in treating conditions characterized by inflammation.

Antimicrobial Activity

The biological activity of pyrazole derivatives extends into antimicrobial domains as well. Research has highlighted the effectiveness of certain pyrazole compounds against various bacterial strains, indicating their potential as novel antimicrobial agents . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related compounds:

- Antitumor Efficacy : A study involving 3,4-diaryl pyrazoles demonstrated promising results against breast cancer cell lines. The best-performing compounds showed enhanced cytotoxic effects when combined with conventional therapies .

- Anti-inflammatory Mechanisms : A series of piperazine derivatives were tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated that these compounds significantly reduced TNF-alpha and IL-6 levels .

- Antimicrobial Testing : In vitro assays against common pathogens revealed that certain pyrazole derivatives exhibited strong antibacterial activity, outperforming traditional antibiotics in some cases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Properties

Recent studies have demonstrated that (2,4-Dimethoxyphenyl)(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone possesses notable anticancer properties. The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon) | 6.2 | |

| MCF-7 (Breast) | 43.4 | |

| T47D (Breast) | 27.3 | |

| K562 (Leukemia) | 15.6 |

These findings suggest that the compound effectively inhibits cell proliferation and induces apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in significant growth inhibition of MCF-7 breast cancer cells compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in breast cancer therapies.

- Neuropharmacological Effects : Another study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that it could attenuate oxidative stress-induced neuronal damage, suggesting potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and analogs from the evidence:

| Compound Name / ID | Aryl Group on Piperazine | Heterocyclic Core | Key Substituents | Reference |

|---|---|---|---|---|

| Target Compound | 6-(2,4-Dimethylphenyl)pyridazin-3-yl | Pyridazine | 2,4-Dimethoxyphenyl, 2,4-Dimethylphenyl | — |

| MK47 () | 4-(Trifluoromethyl)phenyl | Pyrimidine | Thiophen-2-yl | |

| Compound 21 () | 4-(Trifluoromethyl)phenyl | Thiophene | Trifluoromethylphenyl | |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone () | 4-Fluorophenyl | Pyridine | Fluoropyridinyl | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone () | 4-Aminophenyl | Furan | Aminobenzoyl |

Key Comparisons

Aryl Group Effects

- Target vs.

- Fluorophenyl Analog () : The 4-fluorophenyl group introduces strong electronegativity, which may improve CNS penetration via increased membrane permeability compared to the target’s dimethoxyphenyl .

Heterocyclic Core Differences

- Pyridazine (Target) vs.

- Furan vs. Pyridazine () : The furan ring in ’s compound lacks nitrogen atoms, reducing basicity and altering electronic distribution, which could diminish binding to targets requiring nitrogen-mediated interactions .

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility

- The 2,4-dimethoxyphenyl group in the target compound likely increases solubility in polar solvents compared to the trifluoromethylphenyl in MK47, which prioritizes lipid membrane penetration .

- The pyridazine core may reduce logP relative to thiophene or furan-containing analogs, balancing hydrophilicity for improved bioavailability .

Steric and Electronic Effects

- This contrasts with the smaller fluorophenyl group in , which allows greater flexibility .

- The methoxy groups in the target compound’s aryl moiety donate electron density, possibly enhancing interactions with aromatic residues in enzyme pockets compared to electron-withdrawing groups (e.g., -CF₃) .

Q & A

Basic Question: What spectroscopic and crystallographic methods are recommended for confirming the structural identity of this compound?

Answer:

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of aromatic protons (e.g., 2,4-dimethoxyphenyl group) and piperazine/pyridazine backbone protons. Integration ratios should align with expected substituents .

- High-Resolution Mass Spectrometry (HR-MS): Validate molecular weight and fragmentation patterns against theoretical values.

- X-ray Crystallography: Resolve the 3D structure to confirm stereochemistry and spatial arrangement of the pyridazin-3-yl and piperazine moieties. Single-crystal diffraction studies are critical for identifying bond angles and torsional strain in the aromatic systems .

Basic Question: How can researchers optimize synthetic routes to improve yield and purity of the compound?

Answer:

Key considerations for synthesis optimization:

- Stepwise Functionalization: Introduce the pyridazin-3-yl and piperazine groups sequentially to minimize steric hindrance. For example, coupling 6-(2,4-dimethylphenyl)pyridazine-3-carboxylic acid with piperazine derivatives before attaching the dimethoxyphenyl group .

- Catalytic Efficiency: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. Optimize solvent (DMF or THF) and temperature (80–100°C) to enhance reaction rates .

- Purification: Employ gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water) to isolate the product from byproducts. Monitor purity via LC-MS (>95% by area under the curve) .

Advanced Question: How should researchers design in vitro assays to evaluate the compound’s receptor-binding specificity and potential off-target effects?

Answer:

A tiered experimental approach is recommended:

- Primary Screening: Use radioligand displacement assays (e.g., -labeled ligands) against target receptors (e.g., serotonin or dopamine receptors) to determine IC values. Include positive controls (e.g., ketanserin for 5-HT) .

- Selectivity Profiling: Screen against a panel of 50+ GPCRs, ion channels, and kinases using competitive binding assays. Cross-reference with databases like PubChem to identify structural analogs with known off-target activity .

- Functional Assays: Measure intracellular cAMP or calcium flux in transfected cell lines (e.g., CHO-K1) to assess agonism/antagonism. Address contradictory data (e.g., partial vs. full antagonism) by testing under varying pH or co-factor conditions .

Advanced Question: What computational strategies are effective for elucidating the compound’s mechanism of action and binding dynamics?

Answer:

Integrate molecular modeling and dynamics simulations:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., 5-HT). Prioritize poses with favorable ΔG values and hydrogen-bond interactions with conserved residues (e.g., Asp155) .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (100 ns trajectory) to assess stability. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs to guide SAR studies. Validate predictions with experimental IC data to resolve discrepancies .

Advanced Question: How can environmental fate and ecotoxicological risks of this compound be assessed in long-term studies?

Answer:

Adopt a multi-compartment environmental model:

- Degradation Pathways: Conduct hydrolysis (pH 4–9), photolysis (UV-Vis irradiation), and biodegradation (OECD 301F) studies. Quantify half-lives using LC-MS/MS. High logP (>3) suggests bioaccumulation potential .

- Ecotoxicology: Test acute/chronic toxicity in Daphnia magna and Danio rerio (OECD 202/203). Measure LC and NOEC values. Correlate with structural alerts (e.g., piperazine’s potential for nitrogenous byproducts) .

- Field Monitoring: Deploy passive samplers in wastewater effluents to detect ng/L–μg/L concentrations. Use HR-MS for non-target screening to identify transformation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.